

# Commercial Availability and Research Applications of 5-O-Desmethyl Donepezil: A Technical Guide

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## Compound of Interest

Compound Name: 5-O-Desmethyl Donepezil

Cat. No.: B192819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **5-O-Desmethyl Donepezil**, a key metabolite of the Alzheimer's disease drug, Donepezil. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed information on sourcing the compound, its known biological activities, and relevant experimental protocols.

## Introduction

**5-O-Desmethyl Donepezil** (CAS No. 120013-57-2) is a primary metabolite of Donepezil, formed by the O-demethylation of the parent compound.<sup>[1][2]</sup> While Donepezil is a well-established acetylcholinesterase inhibitor, its metabolites are also of significant interest to the scientific community for their potential biological activities and as reference standards in pharmacokinetic and metabolic studies.<sup>[3][4]</sup> This guide focuses on the commercial availability of **5-O-Desmethyl Donepezil** for research purposes and provides technical information to facilitate its use in a laboratory setting.

## Commercial Availability

**5-O-Desmethyl Donepezil** is available from a number of specialized chemical suppliers that provide reference standards and research compounds. The following table summarizes the

offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

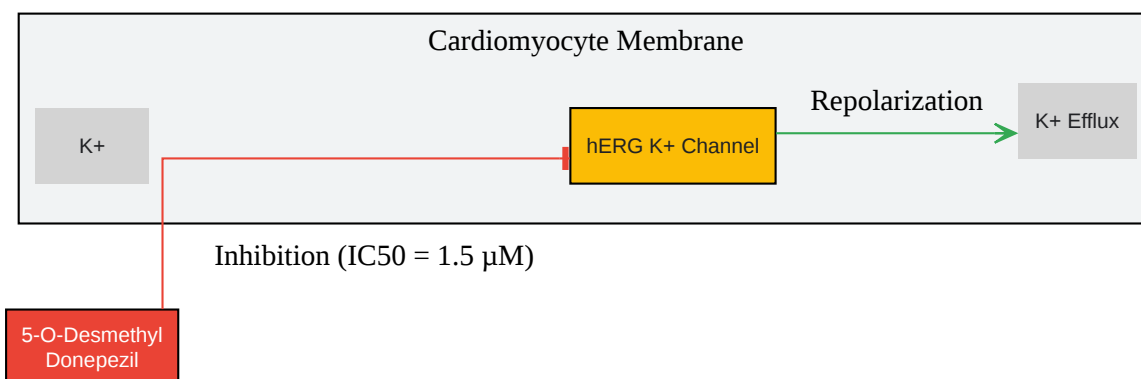
Supplier	Product Name	CAS Number	Purity	Available Quantities
LGC Standards	5-O-Desmethyl Donepezil	120013-57-2	>95% (HPLC)[5]	2.5 mg, 5 mg, 25 mg[5]
Simson Pharma Limited	5-O-Desmethyl Donepezil	120013-57-2	Not specified; Certificate of Analysis provided[6]	Inquire for details[6]
MedChemExpress	5-O-Desmethyl donepezil	120013-57-2	Not specified; Certificate of Analysis provided	50 mg, 100 mg, 250 mg[7]
Veeprho	Donepezil 5-O-Desmethyl Impurity	120013-57-2	Not specified	Inquire for details[8]
ChemicalBook	5-O-Desmethyl Donepezil	120013-57-2	Not specified	Inquire for details from listed suppliers[1]

## Biological Activity and Mechanism of Action

Research has shown that **5-O-Desmethyl Donepezil** is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC<sub>50</sub> of 1.5 µM.[7][9] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a known risk factor for cardiac arrhythmias.[10][11] Therefore, understanding the interaction of Donepezil and its metabolites with the hERG channel is of significant importance in safety pharmacology.

## Signaling Pathway: hERG Channel Inhibition

The following diagram illustrates the inhibitory effect of **5-O-Desmethyl Donepezil** on the hERG potassium channel, which is located in the cell membrane of cardiomyocytes.



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Inhibition of hERG potassium channel by **5-O-Desmethyl Donepezil**.

## Experimental Protocols

The following are detailed methodologies for key experiments that can be performed to investigate the effects of **5-O-Desmethyl Donepezil**.

### Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol is based on the methodology described for studying the effects of Donepezil and its metabolites on hERG channels.[9]

Objective: To measure the inhibitory effect of **5-O-Desmethyl Donepezil** on hERG potassium currents in a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells).

Materials:

- HEK-293 cells stably expressing hERG channels
- **5-O-Desmethyl Donepezil** stock solution (e.g., 10 mM in DMSO)

- External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH)
- Internal (pipette) solution (in mM): 130 KCl, 1 MgCl<sub>2</sub>, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

#### Procedure:

- Cell Preparation: Culture HEK-293 cells expressing hERG channels under standard conditions. For experiments, plate the cells on glass coverslips at a suitable density to allow for the selection of single, healthy cells.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Recording Setup: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
- Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
- Current Recording:
  - Hold the membrane potential at -80 mV.
  - To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1 second, followed by a repolarizing pulse to -50 mV for 2 seconds.
  - Record the tail current at -50 mV, which represents the hERG current.
- Drug Application:

- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of **5-O-Desmethyl Donepezil**.
- Allow the drug to equilibrate for several minutes before recording the current again using the same voltage protocol.
- To determine the IC<sub>50</sub>, test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10  $\mu$ M).
- Data Analysis:
  - Measure the peak tail current amplitude in the absence and presence of the compound.
  - Calculate the percentage of inhibition for each concentration.
  - Plot the concentration-response curve and fit the data to a Hill equation to determine the IC<sub>50</sub> value.

## Western Blot Analysis for hERG Channel Protein Expression

This protocol can be used to assess the effect of **5-O-Desmethyl Donepezil** on the expression of the hERG channel protein.[9]

Objective: To determine if **5-O-Desmethyl Donepezil** alters the total cellular expression of the hERG protein.

Materials:

- HEK-293 cells expressing hERG channels
- **5-O-Desmethyl Donepezil**
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels

- PVDF membranes
- Primary antibody against hERG
- Primary antibody against a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

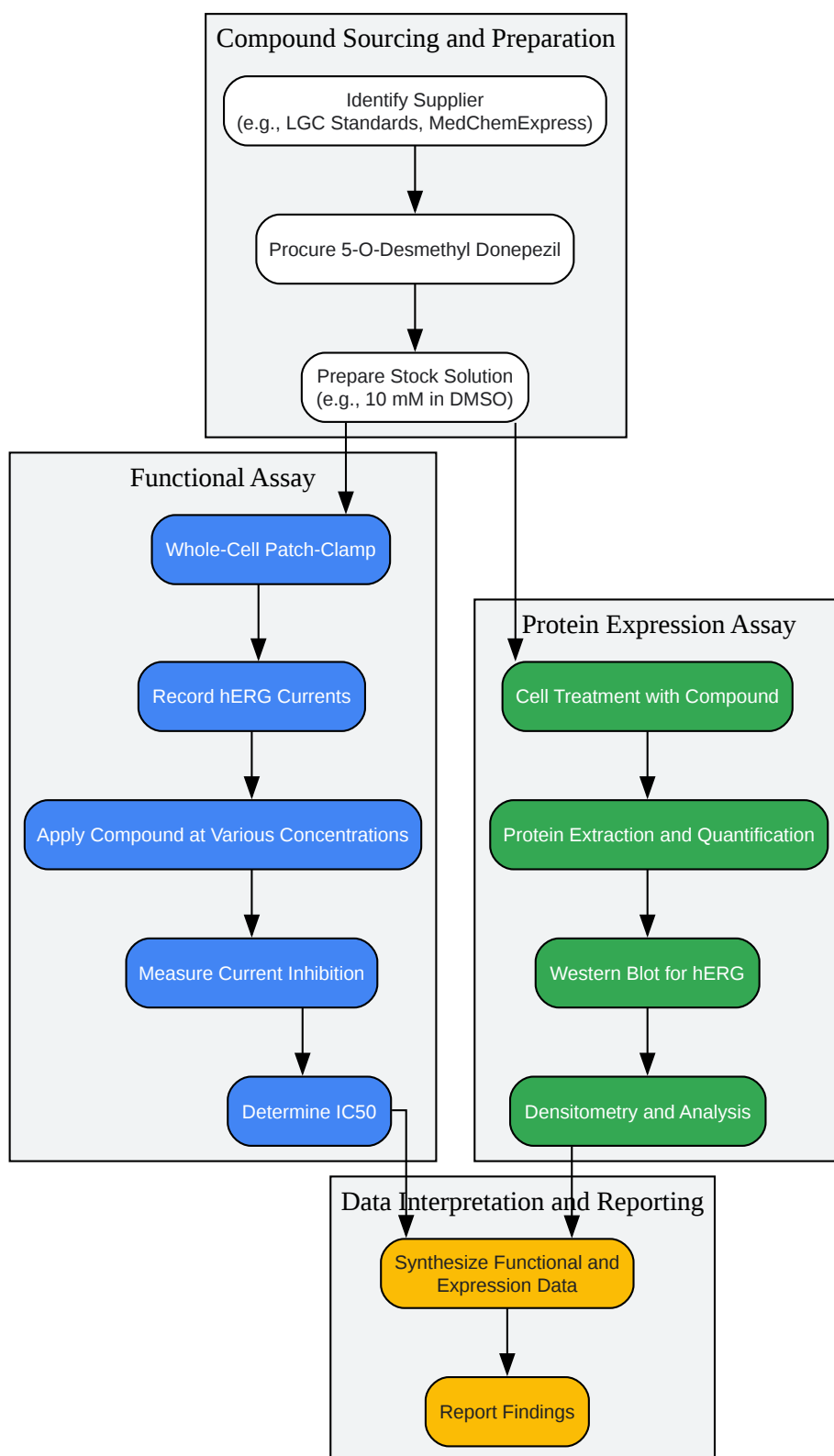
Procedure:

- Cell Treatment: Culture HEK-293-hERG cells and treat them with various concentrations of **5-O-Desmethyl Donepezil** for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-hERG antibody overnight at 4°C.
  - Wash the membrane with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the hERG protein levels to the loading control.

## Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the characterization of a compound's effect on an ion channel, such as the investigation of **5-O-Desmethyl Donepezil**'s effect on the hERG channel.



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General workflow for investigating the effects of **5-O-Desmethyl Donepezil**.



## Conclusion

**5-O-Desmethyl Donepezil** is commercially available from several reputable suppliers, making it accessible for research purposes. Its known activity as a hERG channel inhibitor warrants careful consideration in studies related to the safety and pharmacology of Donepezil and its metabolites. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in a laboratory setting. As with any research chemical, it is imperative to consult the safety data sheet (SDS) provided by the supplier and to handle the compound with appropriate laboratory precautions.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)